molecular formula C10H10O2S B12609042 S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate CAS No. 651043-81-1

S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate

Cat. No.: B12609042
CAS No.: 651043-81-1
M. Wt: 194.25 g/mol
InChI Key: RFQMBUPXJLCAIT-UHFFFAOYSA-N
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Description

S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate is an organic compound characterized by the presence of a thioester group attached to a phenyl ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate typically involves the reaction of 4-hydroxybenzaldehyde with methyl thioglycolate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the thioester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways, particularly those involving oxidative stress.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thioester group can undergo hydrolysis to release active thiol compounds. These interactions can modulate cellular pathways, including those related to oxidative stress and inflammation.

Comparison with Similar Compounds

    Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with an ester group instead of a thioester.

    S-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness: S-Methyl 3-(4-hydroxyphenyl)prop-2-enethioate is unique due to the presence of both a hydroxyl group and a thioester group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

651043-81-1

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

S-methyl 3-(4-hydroxyphenyl)prop-2-enethioate

InChI

InChI=1S/C10H10O2S/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3

InChI Key

RFQMBUPXJLCAIT-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

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